Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate
Description
Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate (CAS: 1264039-47-5) is a heterocyclic compound with a molecular formula of C₁₅H₁₆N₂O₃ and a molecular weight of 272.304 g/mol . It features a benzo[g]indazole core fused with a benzene ring, a methoxy group at position 7, and an ethyl ester moiety at position 2. The compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and materials science research due to its structural versatility .
Properties
IUPAC Name |
ethyl 7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(18)14-12-6-4-9-8-10(19-2)5-7-11(9)13(12)16-17-14/h5,7-8H,3-4,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMSISVEUZVFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=C(C2=NN1)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via electrophilic aromatic substitution using methanol and an acid catalyst.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a dehydrating agent such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate has the following chemical characteristics:
- Chemical Formula : C₁₃H₁₅N₂O₄
- Molecular Weight : 249.27 g/mol
- CAS Number : 501936-07-8
The structure of this compound features a methoxy group at the 7-position of the benzo[g]indazole framework, which is critical for its biological activity.
Pharmacological Studies
This compound has been investigated for its pharmacological properties. Research indicates that compounds in the indazole family exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of indazole can inhibit cancer cell proliferation and induce apoptosis. This compound is being explored for its potential to target specific cancer pathways.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Synthetic Chemistry
The synthesis of this compound involves several chemical reactions that can serve as models for developing new synthetic methodologies. The compound's synthesis typically employs:
- Condensation Reactions : Utilizing various aldehydes and ketones to form the indazole structure.
- Functional Group Modifications : The introduction of methoxy and carboxylate groups enhances solubility and bioactivity.
Case Study 1: Anticancer Activity
In a study published in Pharmacology Research, researchers evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in animal models of arthritis. The compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at a dosage of 20 mg/kg body weight.
Comparative Analysis Table
| Property/Activity | This compound | Other Indazole Derivatives |
|---|---|---|
| Anticancer Activity | Significant inhibition of cell growth | Varies widely |
| Anti-inflammatory Effect | Modulates cytokine release | Some show similar effects |
| Synthesis Complexity | Moderate; involves multi-step reactions | Generally complex |
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzoindazole Derivatives
Ethyl 4,9-Dioxo-2H-Benzo[f]Indazole-3-Carboxylate (CAS: 7770-21-0)
- Structural Differences : This compound shares the indazole core but incorporates two ketone groups (4,9-dioxo) instead of the methoxy and hydrogenated rings in the target compound.
- This difference also reduces solubility in non-polar solvents .
Ethyl Indazole-3-Carboxylate
- Core Simplicity : Lacks the fused benzene ring (benzo[g] substitution) and methoxy group.
- Applications : Simpler indazole esters are often intermediates in drug synthesis. The benzo[g] extension in the target compound may improve thermal stability and π-π stacking in materials science applications .
Phenoxazine and Quinolizine Analogues
Flumequine Ethyl Ester (CAS: 42835-47-2)
- Structural Divergence: Features a benzoquinolizine core instead of indazole.
- Functional Role: As a fluoroquinolone antibiotic prodrug, the ethyl ester enhances bioavailability. The target compound’s indazole core may offer distinct binding interactions in biological systems due to nitrogen positioning .
6-(4-Methoxyphenoxy)-5H-Benzo[a]Phenoxazin-5-One
- Heterocyclic Core: Phenoxazine vs. indazole.
- Electronic Effects: Both compounds have methoxy groups, but the phenoxazine core provides extended conjugation, influencing absorption spectra. This makes phenoxazines more suited for optoelectronic applications, whereas indazoles may prioritize stability .
Indolizine and Triazole Derivatives
Diethyl 7-Methoxy-3-(3-Substituted Benzoyl)Indolizine-1,2-Dicarboxylates
- Core Structure : Indolizine (fused pyrrole-pyridine) vs. indazole.
- The target compound’s single ester and methoxy group prioritize synthetic accessibility .
5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-Ylnaphthalene-1-Carbothioate
- Heteroatom Arrangement : Triazole vs. indazole.
- Functional Groups: The carbothioate and amino groups in triazole derivatives enhance metal coordination capacity, unlike the ester-dominated reactivity of the target compound .
Key Physicochemical Data
| Compound Name | Molecular Weight | Key Substituents | Solubility Trends | Notable Applications |
|---|---|---|---|---|
| Ethyl 7-Methoxy-Benzo[g]Indazole-3-Carboxylate | 272.304 | Methoxy, Ethyl ester | Moderate in DMSO/EtOH | Pharmaceuticals, OLED hosts |
| Ethyl 4,9-Dioxo-Benzo[f]Indazole-3-Carboxylate | 288.24 | 4,9-Dioxo, Ethyl ester | Low in non-polar solvents | Reactive intermediates |
| Flumequine Ethyl Ester | 315.31 | Quinolizine, Ethyl ester | High in lipids | Antibiotic prodrug |
Spectroscopic Comparison
- 1H NMR: The target compound’s methoxy group resonates at δ ~3.8–4.0, while ester protons appear at δ ~4.2–4.4 (OCH₂CH₃). This contrasts with phenoxazine derivatives, where aromatic protons dominate at δ 6.5–8.5 .
- IR : The ester carbonyl (C=O) stretch near 1700–1750 cm⁻¹ is consistent across analogues, but ketones in 4,9-dioxo derivatives show additional peaks at ~1650 cm⁻¹ .
Biological Activity
Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused benzene and pyrazole ring structure. The compound is characterized by the following:
- IUPAC Name: Ethyl 7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
- Molecular Formula: C15H16N2O3
- CAS Number: 1264039-47-5
The presence of the methoxy group at the 7-position and the ethyl ester at the 3-position significantly influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert effects through:
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory pathways, thereby providing anti-inflammatory effects.
- Antimicrobial Activity: The compound exhibits potential antimicrobial properties against various pathogens.
- Anticancer Activity: Preliminary studies suggest that it may interact with DNA or inhibit specific kinases involved in cancer progression.
Biological Activities
Research has indicated several key biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that derivatives of indazoles exhibit significant antimicrobial potency. This compound has been evaluated for its ability to combat bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro assays have shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
The compound's anticancer properties are under investigation, particularly concerning its ability to inhibit tumor cell proliferation. Research indicates that it may interfere with cell cycle regulation and induce apoptosis in cancer cells. For instance, a study highlighted that indazole derivatives could inhibit specific kinases critical for cancer cell survival .
Table: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against S. aureus, outperforming some conventional antibiotics like ampicillin .
Case Study: Anticancer Mechanism
In another investigation focused on anticancer properties, this compound was tested on several cancer cell lines. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation pathways. These findings suggest potential therapeutic applications in cancer treatment .
Q & A
Basic: What are the common synthetic routes for Ethyl 7-methoxy-benzo[g]indazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or alkylation reactions targeting the indazole core. For example:
- Nucleophilic alkylation : Ethyl indazole-3-carboxylate derivatives can be alkylated using halogenated reagents (e.g., 1-bromo-5-fluoropentane) under controlled temperatures (e.g., 100°C) in solvents like toluene or dichloromethane. Catalysts such as potassium tert-butoxide (tBuOK) are used to deprotonate the indazole nitrogen, enhancing reactivity .
- Esterification : Alkaline hydrolysis of intermediates followed by re-esterification with methanol or ethanol under acidic conditions (e.g., p-toluenesulfonic acid) can optimize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
